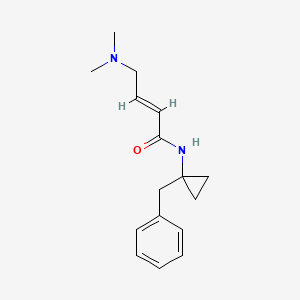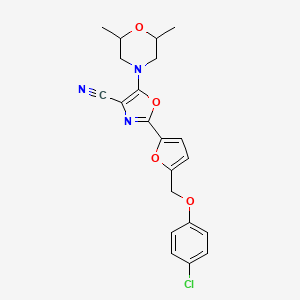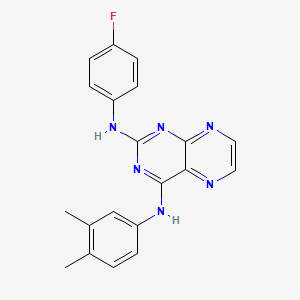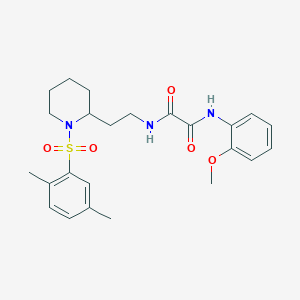
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide” is a compound that contains a cinnamamide scaffold . Cinnamamide is a privileged scaffold present widely in a number of natural products . The scaffold acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines has been developed . This method, catalyzed by Lipozyme® TL IM in continuous-flow microreactors, achieved a maximum conversion of 91.3% under optimal conditions . The remarkable features of this work include short residence time, mild reaction conditions, easy control of the reaction process, and that the catalyst can be recycled or reused .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Cinnamamide Derivatives
Research efforts have been directed towards the synthesis and characterization of various cinnamamide derivatives to explore their potential applications. For example, the study on the synthesis of N,N-Bis(2-hydroxyethyl) cinnamamide as a photo-responsive monomer highlights the development of novel materials with potential applications in the field of photo-responsive polymers. This study demonstrates the innovative approach of synthesizing a diol monomer with a pendant photo-responsive cinnamamide group, offering insights into its characterization and photo-response behaviors (Jin, Sun, & Wu, 2011).
Biological Activities of Cinnamamide Derivatives
Cinnamamide derivatives have been extensively studied for their biological activities. Research has shown that these compounds possess a wide range of therapeutic potentials, such as central nervous system depressant, anticonvulsant, muscle relaxant, antiallergic, antineoplastic, antitumor, anesthetic, analgesic, anti-infective activities, and applications in agrochemical fields including insecticidal, avian repellent, herbicidal activities, and fungicidal properties (Borul & Agarkar, 2020). Another study on the cinnamamide scaffold in compounds with therapeutic potential highlights its ability to interact with multiple molecular targets, offering opportunities to optimize and modify pharmacological activity for treating central and peripheral nervous system disorders (Gunia-Krzyżak et al., 2015).
Structural Analysis and Antagonistic Properties
Investigations into the structural analysis and antagonistic properties of cinnamamide derivatives have also been conducted. For example, a study focusing on cinnamamides as structural analogs and antagonists of serotonin reveals their potential pharmacological activity, which may contribute to their therapeutic effects in various applications (Dombro & Woolley, 1964).
Antifungal and Insecticidal Activities
The design, synthesis, and evaluation of novel cinnamide derivatives for antifungal and insecticidal activities highlight the potential agricultural applications of these compounds. Some derivatives have demonstrated significant fungicidal activities against plant pathogens, indicating their potential as new agents in pest management (Xiao et al., 2011).
Mecanismo De Acción
Target of Action
Cinnamides and cinnamates, which share a similar structure, have been studied for their antimicrobial activity .
Mode of Action
Some cinnamides and cinnamates have been found to interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .
Biochemical Pathways
It’s suggested that the most likely targets of similar compounds inC. albicans were caHOS2 and caRPD3 . These proteins are involved in the regulation of gene expression and cell cycle progression, respectively .
Result of Action
Similar compounds have been found to have fungicidal and bactericidal effects, suggesting that they lead to cell death .
Propiedades
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(9-6-13-4-2-1-3-5-13)18-11-15-10-16(14-7-8-14)20-12-19-15/h1-6,9-10,12,14H,7-8,11H2,(H,18,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNMWWBLVHFPOS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(1H-Imidazol-1-yl)ethyl]piperidine dihydrochloride](/img/no-structure.png)
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2859786.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2859787.png)
![(E)-1-(6-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)-3-(dimethylamino)-2-propen-1-one](/img/structure/B2859789.png)
![3-(4-Bromophenyl)-5-[5-(4-fluorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2859790.png)
![3-[[1-(2-Chlorophenyl)sulfonylpiperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2859791.png)
![4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide](/img/structure/B2859793.png)

![2-[1-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl]azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2859795.png)
![Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate](/img/structure/B2859800.png)

![6-(Furan-2-ylmethyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2859803.png)